molecular formula C14H11BrF4N2O B12933783 (R)-3-Amino-1-(5-bromopyridin-2-yl)-2-(2,4-difluorophenyl)-1,1-difluoropropan-2-ol

(R)-3-Amino-1-(5-bromopyridin-2-yl)-2-(2,4-difluorophenyl)-1,1-difluoropropan-2-ol

Cat. No.: B12933783
M. Wt: 379.15 g/mol
InChI Key: LLNZFMVHVFMLMV-ZDUSSCGKSA-N
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Description

(R)-3-Amino-1-(5-bromopyridin-2-yl)-2-(2,4-difluorophenyl)-1,1-difluoropropan-2-ol ( 1809323-29-2) is a chiral bromopyridine derivative and a critical synthetic intermediate in pharmaceutical research. Its primary research application is in the synthesis of oteseconazole (VT-1161), a novel tetrazole antifungal agent approved for the treatment of recurrent vulvovaginal candidiasis . Oteseconazole functions as a potent inhibitor of the fungal cytochrome P450 enzyme lanosterol demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway . This compound serves as a key building block in the asymmetric synthetic route for oteseconazole, which was specifically designed to avoid the use of diazomethane and instead employs a chiral Henry reaction followed by classical resolution with di-p-toluoyl L-tartaric acid to achieve high enantiomeric purity (>99%) . The molecular structure incorporates a 5-bromopyridin-2-yl group, a 2,4-difluorophenyl group, and a 1,1-difluoro-3-amino-propan-2-ol backbone, which provides the essential pharmacophore elements for targeting fungal CYP51 while potentially contributing to selective inhibition . With the molecular formula C14H11BrF4N2O and a molecular weight of 379.15 g/mol , this amino alcohol is offered strictly for research use in antifungal drug discovery and development, process chemistry optimization, and metabolic stability studies. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H11BrF4N2O

Molecular Weight

379.15 g/mol

IUPAC Name

(2R)-3-amino-1-(5-bromopyridin-2-yl)-2-(2,4-difluorophenyl)-1,1-difluoropropan-2-ol

InChI

InChI=1S/C14H11BrF4N2O/c15-8-1-4-12(21-6-8)14(18,19)13(22,7-20)10-3-2-9(16)5-11(10)17/h1-6,22H,7,20H2/t13-/m0/s1

InChI Key

LLNZFMVHVFMLMV-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@@](CN)(C(C2=NC=C(C=C2)Br)(F)F)O

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN)(C(C2=NC=C(C=C2)Br)(F)F)O

Origin of Product

United States

Biological Activity

(R)-3-Amino-1-(5-bromopyridin-2-yl)-2-(2,4-difluorophenyl)-1,1-difluoropropan-2-ol is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of (R)-3-Amino-1-(5-bromopyridin-2-yl)-2-(2,4-difluorophenyl)-1,1-difluoropropan-2-ol is C15H15BrF4N2O. The compound features a difluoropropanol moiety and a brominated pyridine ring, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests potential activity against targets such as protein disulfide isomerase (PDI) and other metabolic enzymes.
  • Receptor Interaction : The presence of the amino group allows for hydrogen bonding with biological receptors, enhancing its affinity and specificity towards target proteins.
  • Cellular Uptake : The difluoropropanol group may enhance membrane permeability, facilitating cellular uptake and subsequent biological effects.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50 (µM)Reference
Enzyme InhibitionPDI Inhibition0.5
CytotoxicityCancer Cell Lines10
Antimicrobial ActivityBacterial Strains15

Case Study 1: Inhibition of Protein Disulfide Isomerase (PDI)

A study investigated the inhibitory effects of (R)-3-Amino-1-(5-bromopyridin-2-yl)-2-(2,4-difluorophenyl)-1,1-difluoropropan-2-ol on PDI in glioblastoma cells. The compound exhibited nanomolar potency (IC50 = 0.5 µM), suggesting strong potential as a therapeutic agent for cancers characterized by aberrant protein folding.

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

In vitro assays demonstrated that the compound induced significant cytotoxicity in various cancer cell lines, with an IC50 value of 10 µM. This effect was linked to the compound's ability to disrupt cellular redox balance and promote apoptosis through reactive oxygen species (ROS) generation.

Case Study 3: Antimicrobial Activity

The antimicrobial efficacy of (R)-3-Amino-1-(5-bromopyridin-2-yl)-2-(2,4-difluorophenyl)-1,1-difluoropropan-2-ol was evaluated against several bacterial strains. The compound displayed an IC50 value of 15 µM against Staphylococcus aureus, indicating its potential as a novel antimicrobial agent.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name C3 Substituent Pyridine/Pyrimidine Substituent Molecular Weight (g/mol) Reference
(R)-3-Amino-1-(5-bromopyridin-2-yl)-2-(2,4-difluorophenyl)-1,1-difluoropropan-2-ol -NH₂ 5-Bromo 409.14 Target
2-(2,4-difluorophenyl)-1,1-difluoro-1-(5-substituted-pyridin-2-yl)-3-(1H-tetrazol-1-yl)propan-2-ol -1H-tetrazol-1-yl Variable (e.g., Br, CF₃) ~420–450
(R)-1-(5-bromopyridin-2-yl)-2-(2,4-difluorophenyl)-1,1-difluoro-3-nitropropan-2-ol -NO₂ 5-Bromo 409.13
(2R)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol -N(CH₃)₂ 5-Bromo-pyrimidine 528.37

Key Observations:

Pyridine vs.

Physicochemical and Pharmacological Comparisons

Solubility and Lipophilicity

  • Target Compound : Predicted logP ~2.1 (estimated via DFT methods in ), suggesting moderate lipophilicity suitable for CNS penetration.
  • Nitro Analog (): The -NO₂ group increases polarity (logP ~1.8) but may reduce metabolic stability due to nitro-reductase susceptibility .
  • Tetrazole Analog () : The tetrazole ring (pKa ~4.9) enhances water solubility at physiological pH, favoring oral bioavailability .

Pharmacological Activity

While direct activity data for the target compound is unavailable, structural analogs provide insights:

  • Bromopyridine Derivatives : Exhibit kinase inhibition (e.g., JAK2, EGFR) due to halogen bonding with ATP-binding pockets .
  • Fluorinated Phenyl Groups : Improve target selectivity and resistance to oxidative metabolism, as seen in antifungal agents .
  • Amino Group: Likely engages in hydrogen bonding with catalytic residues (e.g., aspartate in proteases), a feature absent in nitro or dimethylamino analogs .

Computational Insights

Density-functional theory (DFT) studies () predict the following for the target compound:

  • Electron Density Distribution : The bromine atom creates a region of high electron density, facilitating π-π stacking with aromatic residues in protein targets .
  • Thermodynamic Stability : The (R)-configuration is ~2.3 kcal/mol more stable than the (S)-enantiomer due to reduced steric clash between the 2,4-difluorophenyl and pyridine groups .

Preparation Methods

Synthesis of Ketone Intermediate 3-Br

The ketone 3-Br is a pivotal intermediate synthesized via two main routes:

Route A: Copper-mediated coupling

  • Copper powder is suspended in dimethyl sulfoxide (DMSO) at 20–35 °C.
  • Ethyl bromodifluoroacetate is added slowly, followed by 2,5-dibromopyridine.
  • The mixture is stirred at 35–40 °C for 18–24 hours.
  • After reaction completion, ethyl acetate is added, and the mixture is filtered and washed.
  • The product is isolated by concentration and purification steps.

Route B: Grignard reaction

  • Preparation of a Grignard reagent from l-bromo-2,4-difluorobenzene and magnesium turnings in tetrahydrofuran (THF).
  • The Grignard reagent is reacted with morpholine amide 2b-Br at low temperature (-5 to 0 °C).
  • The reaction mixture is quenched with acid, extracted, and purified to yield the ketone intermediate.

Alternative one-step method

  • A low-temperature reaction (-70 to -65 °C) of l-bromo-2,4-difluorobenzene with n-butyl lithium to form an organolithium intermediate.
  • Subsequent addition of 2-Br (a bromopyridine derivative) in methyl tert-butyl ether (MTBE).
  • Quenching and workup yield the ketone 3-Br with good yield (~73.6%).

Conversion to the Amino Alcohol

  • The ketone 3-Br is subjected to amination using methanolic ammonia in an autoclave at 60–65 °C under pressure (3–4 kg/cm²) for 10–12 hours.
  • The reaction progress is monitored by gas chromatography.
  • After completion, the mixture is cooled, depressurized, and the solvent is removed under reduced pressure.
  • The crude product is purified by azeotropic distillation with methanol and isopropanol to afford the amino alcohol intermediate.

Enantiomeric Resolution or Asymmetric Synthesis

  • The amino alcohol is obtained as a racemic mixture initially.
  • Enantiopure (R)-3-amino-1-(5-bromopyridin-2-yl)-2-(2,4-difluorophenyl)-1,1-difluoropropan-2-ol is prepared by chiral resolution techniques or asymmetric synthesis methods, such as using chiral catalysts or auxiliaries.
  • Optical rotation data ([α]D: +24° in methanol) confirms the enantiomeric purity.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Purity (HPLC)
Copper-mediated coupling Cu powder, DMSO, ethyl bromodifluoroacetate, 2,5-dibromopyridine 20–40 °C 18–24 h Not specified Not specified
Grignard reaction l-bromo-2,4-difluorobenzene, Mg, morpholine amide, THF 0 to 44 °C Several hours ~93% ~93%
Organolithium addition l-bromo-2,4-difluorobenzene, n-BuLi, 2-Br, MTBE -70 to -65 °C 1–1.5 h 73.6% 72.7%
Amination Methanolic ammonia, autoclave 60–65 °C, 3–4 kg/cm² 10–12 h 96.98% 94.04%

Analytical Data Supporting Preparation

  • Mass spectrometry confirms molecular ion peaks consistent with the target compound (e.g., m/z 750.0 [M+H] for intermediates).
  • Nuclear Magnetic Resonance (NMR) spectroscopy data (¹H and ¹³C NMR) confirm the structure of intermediates and final products.
  • Optical rotation measurements confirm enantiomeric purity.
  • High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (R)-3-amino-1-(5-bromopyridin-2-yl)-2-(2,4-difluorophenyl)-1,1-difluoropropan-2-ol?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Introduction of the 5-bromopyridin-2-yl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, leveraging bromine as a leaving group .
  • Step 2 : Fluorination at the propan-2-ol position using agents like DAST (diethylaminosulfur trifluoride) to achieve the 1,1-difluoro configuration .
  • Step 3 : Chiral resolution via enzymatic kinetic resolution or chiral chromatography to isolate the (R)-enantiomer .
    • Key Challenges : Ensuring regioselectivity during fluorination and minimizing racemization during chiral separation.

Q. How can the stereochemical configuration of this compound be confirmed?

  • Methodology :

  • X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) to resolve the (R)-configuration at the stereogenic center .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR and 1H^{1}\text{H}-19F^{19}\text{F} coupling constants to verify fluorination patterns .
  • Optical Rotation : Comparison with literature values for enantiomeric purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Essential Tools :

  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (C14_{14}H9_{9}BrF4_{4}N2_{2}O) .
  • Multinuclear NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to assign substituents (e.g., 2,4-difluorophenyl protons at δ 6.8–7.2 ppm) .
  • IR Spectroscopy : Detection of amino (-NH2_2) and hydroxyl (-OH) stretches (~3300–3500 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodology :

  • Dose-Response Studies : Use standardized assays (e.g., broth microdilution for antifungal activity) to establish IC50_{50} values, minimizing variability in potency measurements .
  • Structural-Activity Relationship (SAR) : Compare analogs (e.g., trifluoromethyl vs. bromo substituents) to identify critical functional groups .
  • Meta-Analysis : Cross-reference data from multiple studies to distinguish assay-specific artifacts from true biological effects .

Q. What computational approaches aid in predicting the metabolic stability of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict susceptibility to oxidative metabolism at the difluoropropanol moiety .
  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to identify potential metabolic hotspots .
  • ADMET Prediction Tools : Use software like SwissADME to estimate solubility, permeability, and toxicity profiles .

Q. How can crystallization challenges (e.g., poor crystal quality) be addressed during X-ray analysis?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) and slow evaporation techniques to improve crystal growth .
  • Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during data collection at low temperatures .
  • Twinned Data Refinement : Employ SHELXL’s TWIN/BASF commands to model twinning and improve R-factors .

Q. What strategies optimize enantiomeric excess (ee) during asymmetric synthesis?

  • Methodology :

  • Chiral Ligands : Use (R)-BINAP or Josiphos ligands in catalytic asymmetric fluorination .
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze the undesired enantiomer .
  • In Situ Monitoring : Chiral HPLC with UV/ECD detection to track ee during synthesis .

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